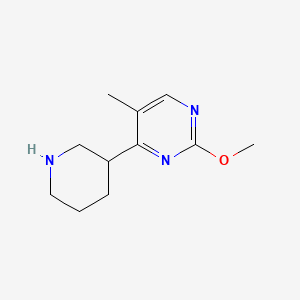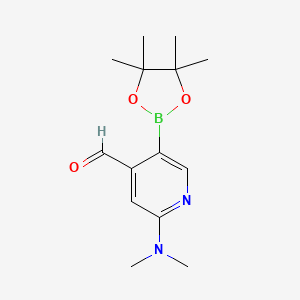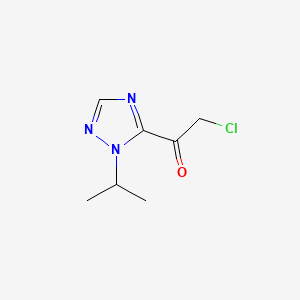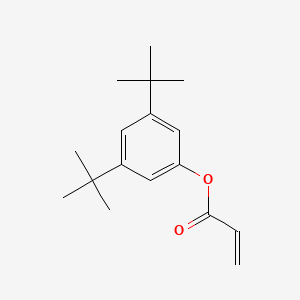
3,5-Di-tert-butylphenyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,5-Di-tert-butylphenyl acrylate” is a chemical compound with the molecular formula C17H24O2 . It is not intended for human or veterinary use and is used only for research. It is used as a polymerization inhibitor in the production of monomers such as styrene and butadiene .
Synthesis Analysis
The synthesis of compounds similar to “3,5-Di-tert-butylphenyl acrylate” has been reported in the literature. For instance, the synthesis of 5,15-Bis(3,5-di-tert-butylphenyl)-10 involves a highly unsymmetric molecular entity involving three different substituents on the meso-positions . Another study reported the synthesis of a compound via desymmetric reduction of malonic esters .Molecular Structure Analysis
The molecular structure of “3,5-Di-tert-butylphenyl acrylate” can be analyzed using techniques such as X-ray Structure Analysis and High-resolution tip-enhanced Raman scattering .Wissenschaftliche Forschungsanwendungen
Kinetic Stabilization in Organic Synthesis
The 3,5-Di-tert-butylphenyl (DtBuP) group serves as an effective protecting group for kinetic stabilization. By introducing this group, chemists can enhance the stability of reactive intermediates during synthetic processes. For instance, it has been employed in the preparation and characterization of 2,6-naphthoquinone derivatives .
Energy and Electron Transfer Reactions
N,N-Bis(2,5-di-tert-butylphenyl)-3,49,10-perylenebis(dicarboximide): (DBPI), which contains the DtBuP moiety, finds applications in energy and electron transfer reactions. Researchers have explored its use in various contexts, including site-selective spectroscopy experiments with biological systems and p-n heterojunction solar cells .
Antifungal Activity
In a different vein, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate has been investigated for its antifungal properties. Researchers have evaluated its effectiveness against Candida albicans using bioautography methods .
Laser Dye Applications
DtBuP-containing compounds have also been considered as potential laser dyes. Their unique electronic properties make them interesting candidates for use in laser systems .
Wirkmechanismus
Target of Action
Related compounds such as 3,5-di-tert-butylphenol have been studied for their antioxidant activity . They are known to interact with reactive oxygen species (ROS), which play crucial roles in various biological processes .
Mode of Action
It’s structurally similar compound, 3,5-di-tert-butylphenol, is known to exhibit antioxidant activity by interacting with peroxide radicals and reactive oxygen species
Biochemical Pathways
Related compounds are known to influence the oxidative stress pathways by interacting with reactive oxygen species . This interaction can potentially affect various downstream effects related to oxidative stress and cellular damage.
Result of Action
Related compounds are known to exhibit antioxidant activity, which can potentially protect cells from oxidative damage .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,5-ditert-butylphenyl) prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-8-15(18)19-14-10-12(16(2,3)4)9-13(11-14)17(5,6)7/h8-11H,1H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRUVMAYZGSHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)C=C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676548 |
Source


|
| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223748-25-1 |
Source


|
| Record name | 3,5-Bis(1,1-dimethylethyl)phenyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Di-tert-butylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

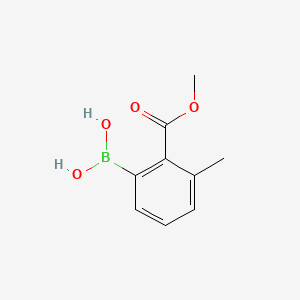

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)

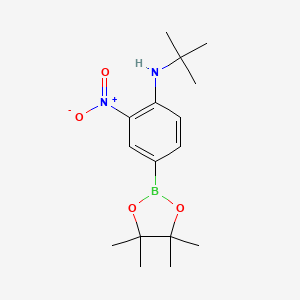
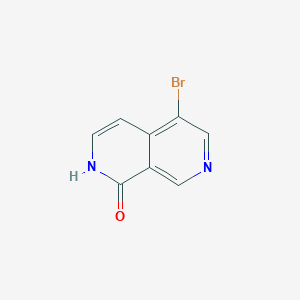

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
